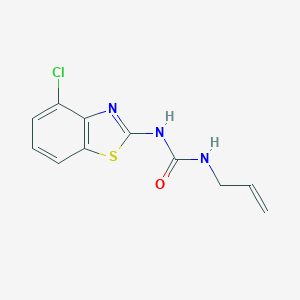

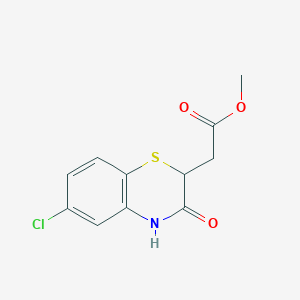

![molecular formula C14H8ClF3N2 B500883 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-61-9](/img/structure/B500883.png)

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in the literature . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by 1H NMR, 13C NMR and high-resolution mass spectra (HRMS) .科学的研究の応用

Pharmacophore Design and Kinase Inhibition

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have been studied for their potential as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. The structural design, synthesis, and activity studies of these compounds are influenced by their ability to bind selectively to the ATP pocket of p38 MAP kinase, showcasing their therapeutic potential in inflammation and related diseases (Scior et al., 2011).

Optical Sensors and Biological Applications

The structural scaffold of this compound and related imidazole derivatives have been utilized in the development of optical sensors due to their significant biological and medicinal applications. These derivatives serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for detecting various biological and environmental targets (Jindal & Kaur, 2021).

Heterocyclic N-oxide in Organic Synthesis and Medicinal Applications

Research on heterocyclic N-oxide derivatives, including those synthesized from imidazole frameworks similar to this compound, highlights their importance in organic synthesis, catalysis, and drug applications. These compounds have shown potential in forming metal complexes, designing catalysts, and exhibiting various biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Phosphorylated Derivatives in Chemical and Biological Properties

The synthesis and study of phosphorylated derivatives of imidazoles provide insights into their chemical and biological properties. These derivatives exhibit a range of activities including insecticidal, antihypertensive, and neurodegenerative effects, highlighting the versatility of the imidazole scaffold in synthesizing compounds with potential therapeutic applications (Abdurakhmanova et al., 2018).

Medicinal Chemistry of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold, closely related to the queried compound, provides various bioactive molecules, including kinase inhibitors like ponatinib. This review covers the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, guiding future developments in medicinal chemistry for enhanced pharmacokinetic profiles and therapeutic efficiency (Garrido et al., 2021).

作用機序

Target of Action

The primary target of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for diabetes .

Mode of Action

This compound acts as a GLP-1R agonist . It interacts with GLP-1R and stimulates the receptor, leading to an increase in GLP-1 secretion . This results in an increase in glucose responsiveness .

Biochemical Pathways

The activation of GLP-1R by this compound leads to a cascade of events that regulate glucose control. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . It also slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .

Pharmacokinetics

It is mentioned that further studies are underway to optimize the potency and selectivity of this compound .

Result of Action

The activation of GLP-1R by this compound has several molecular and cellular effects. It increases β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro . It also stimulates the differentiation of rodent and human islet precursor cells into β cells .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related compounds may have potential applications in the development of new drugs.

特性

IUPAC Name |

8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHNSQRFCXRPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

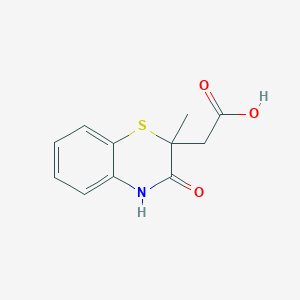

![methyl 8-methoxy-2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate](/img/structure/B500802.png)

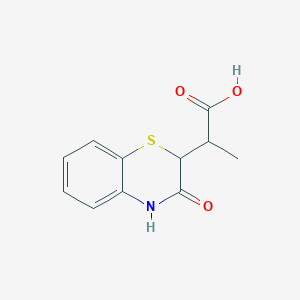

![methyl [3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate](/img/structure/B500811.png)

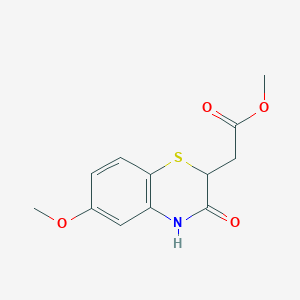

![2-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500815.png)

![2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500817.png)

![N-(1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500818.png)

![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)

![2-[2-(2-pyrimidinylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500820.png)

![1-ethyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500823.png)

![3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500824.png)